molecular formula C10H7F3N2OS2 B2748554 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole CAS No. 338397-20-9

4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole

Cat. No.: B2748554
CAS No.: 338397-20-9
M. Wt: 292.29
InChI Key: VIDQKFIFMGUXLL-UHFFFAOYSA-N
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Description

4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole is a compound of significant interest in the field of organic chemistry. This compound features a unique combination of a thiadiazole ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole typically involves the reaction of 3-(trifluoromethyl)benzenesulfinyl chloride with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzenesulfonyl chloride

Comparison: 4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole stands out due to its unique combination of a thiadiazole ring and a trifluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. The presence of the sulfinyl group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methyl-5-[3-(trifluoromethyl)phenyl]sulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS2/c1-6-9(17-15-14-6)18(16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDQKFIFMGUXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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